molecular formula C13H20N2O4 B1620779 2-Methylidene-1,4-dimorpholinobutane-1,4-dione CAS No. 306937-26-8

2-Methylidene-1,4-dimorpholinobutane-1,4-dione

Cat. No.: B1620779
CAS No.: 306937-26-8
M. Wt: 268.31 g/mol
InChI Key: AYGNZRTYCXSCDZ-UHFFFAOYSA-N
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Description

2-Methylidene-1,4-dimorpholinobutane-1,4-dione is an organic compound with the molecular formula C13H20N2O4 It is characterized by the presence of two morpholine rings and a methylene group attached to a butane-1,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-1,4-dimorpholinobutane-1,4-dione typically involves the reaction of morpholine with a suitable dione precursor under controlled conditions. One common method involves the condensation of morpholine with 1,4-diketones in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the dione precursor, followed by its reaction with morpholine under optimized conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-1,4-dimorpholinobutane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The methylene group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-Methylidene-1,4-dimorpholinobutane-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methylidene-1,4-dimorpholinobutane-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the interaction and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylidene-1,4-dioxobutane: Similar backbone but lacks the morpholine rings.

    1,4-Dimorpholinobutane-1,4-dione: Similar structure but without the methylene group.

    2-Methylidene-1,4-dimorpholinopentane-1,4-dione: Extended carbon chain compared to the target compound.

Uniqueness

2-Methylidene-1,4-dimorpholinobutane-1,4-dione is unique due to the presence of both morpholine rings and the methylene group, which confer specific chemical and biological properties. This combination of features makes it distinct from other similar compounds and valuable for various applications.

Properties

IUPAC Name

2-methylidene-1,4-dimorpholin-4-ylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-11(13(17)15-4-8-19-9-5-15)10-12(16)14-2-6-18-7-3-14/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGNZRTYCXSCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)N1CCOCC1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370772
Record name 2-Methylidene-1,4-bis(morpholin-4-yl)butane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-26-8
Record name Morpholine, 4,4′-(2-methylene-1,4-dioxo-1,4-butanediyl)bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306937-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylidene-1,4-bis(morpholin-4-yl)butane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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